1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Description
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a sulfonyl chloride group and at the 1-position with a 4-bromophenyl moiety. Its molecular formula is C₈H₅BrClN₃O₂S, with a molecular weight of 322.5 g/mol. The para-bromo substituent imparts electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, which is critical for nucleophilic substitution reactions in organic synthesis. This compound has been employed in medicinal chemistry for designing anti-osteosarcoma chalcone derivatives, highlighting its role in bioactive molecule development .
Properties
Molecular Formula |
C8H5BrClN3O2S |
|---|---|
Molecular Weight |
322.57 g/mol |
IUPAC Name |
1-(4-bromophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClN3O2S/c9-6-1-3-7(4-2-6)13-5-8(11-12-13)16(10,14)15/h1-5H |
InChI Key |
GPOQCQQEMVFDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction where a suitable brominated precursor reacts with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bromo vs. Methoxy
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Molecular Formula : C₉H₈ClN₃O₃S
- Molecular Weight : 273.7 g/mol
- Key Differences : The methoxy group (-OCH₃) at the para position is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the bromo analog. This results in lower reactivity toward nucleophiles. The smaller molecular weight (273.7 vs. 322.5 g/mol) reflects the substitution of bromine (80 g/mol) with a lighter methoxy group (31 g/mol) .
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Heterocycle Variations: Triazole vs. Thiazole
2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride
- Molecular Formula: C₉H₅BrClNO₂S₂
- Molecular Weight : 338.63 g/mol
- Key Differences : The thiazole core (containing sulfur and nitrogen) differs electronically from triazole, leading to distinct reactivity patterns. The higher molecular weight (338.63 vs. 322.5 g/mol) arises from the sulfur atom in the thiazole ring. Thiazole sulfonyl chlorides are often less reactive in nucleophilic substitutions due to reduced electrophilicity at the sulfur center .
Functional Group Variations: Sulfonyl vs. Carbonyl Chloride
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
- CAS : 952182-50-2
- Molecular Weight : 314.5 g/mol
- Key Differences : The carbonyl chloride group (-COCl) is less reactive than sulfonyl chloride (-SO₂Cl) due to weaker electrophilicity. This compound’s benzyl-substituted triazole core also introduces steric hindrance, further reducing reactivity compared to the unsubstituted triazole sulfonyl chloride .
Comparative Data Table
| Compound Name | Substituent/Position | Heterocycle | Functional Group | Molecular Weight (g/mol) | Reactivity/Applications |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride | 4-Bromo, para position | 1,2,3-Triazole | Sulfonyl chloride | 322.5 | High reactivity, medicinal synth |
| 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride | 4-Methoxy, para | 1,2,3-Triazole | Sulfonyl chloride | 273.7 | Lower reactivity, diverse apps |
| 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride | 3-Bromo, meta | Thiazole | Sulfonyl chloride | 338.63 | Moderate reactivity, unique S/N effects |
| 1-[(4-Bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride | 4-Bromo, benzyl-substituted | 1,2,3-Triazole | Carbonyl chloride | 314.5 | Low reactivity, specialty synth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
